2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole
Description
2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a 1-methyl-1H-1,3-benzodiazole core linked via a piperazine moiety to a 4-tert-butylbenzenesulfonyl group. Its molecular formula is C22H28N4O2S, with a molecular weight of 428.55 g/mol.
Properties
IUPAC Name |
2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-22(2,3)17-9-11-18(12-10-17)29(27,28)26-15-13-25(14-16-26)21-23-19-7-5-6-8-20(19)24(21)4/h5-12H,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXAQIIUZYAKBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps:
Formation of 4-tert-butylbenzenesulfonyl chloride: This is achieved by reacting 4-tert-butylbenzenesulfonyl chloride with piperazine under controlled conditions.
Coupling with 1-methyl-1H-1,3-benzodiazole: The intermediate product is then coupled with 1-methyl-1H-1,3-benzodiazole to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can serve as a probe or ligand in biochemical assays to study protein interactions or enzyme activities.
Mechanism of Action
The mechanism by which 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may target specific receptors or enzymes in the brain, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Variation in Sulfonyl Substituents
The sulfonyl group’s substituent significantly impacts physicochemical properties. Key analogs include:
- 2-[4-(2-Methoxybenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole (BG15248): Features a 2-methoxybenzenesulfonyl group, reducing steric hindrance compared to the tert-butyl analog. Its molecular weight is 372.44 g/mol (vs.
- Quinoline-4-carbonyl-piperazine derivatives (C1–C7 in ): These include halogenated (e.g., bromo, chloro) and electron-donating (e.g., methoxy, methylthio) substituents. The tert-butyl group in the target compound may offer superior metabolic stability compared to halogens, which are prone to oxidative degradation .
Variation in Heterocyclic Core
- Pyrazine analogs : The compound 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine (CAS 1049549-65-6) replaces the benzodiazole core with pyrazine, resulting in a lower molecular weight (360.5 g/mol ) and altered electronic properties. Pyrazine’s smaller aromatic system may reduce π-π stacking interactions compared to benzodiazole .
- Benzimidazole derivatives (): Compounds like 6-(4-methylpiperazin-1-yl)-2'-(4-(prop-2-yn-1-yloxy)phenyl)-1H,3'H-2,5'-bibenzo[d]imidazole highlight the role of fused heterocycles in modulating receptor binding. The benzodiazole core in the target compound may provide distinct hydrogen-bonding capabilities .
Piperazine Linkage Modifications
- Piperazinyl methanesulfonates (): Derivatives such as 3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate (3i) incorporate alkyl spacers between piperazine and the sulfonate group.
Data Tables
Research Findings
- Synthesis & Characterization: Analogs like BG15248 and quinoline derivatives () are synthesized via sulfonylation or carbonyl coupling, followed by crystallization (e.g., ethyl acetate). Purity is confirmed via NMR and HRMS .
- Substituent Effects : The tert-butyl group in the target compound increases steric bulk, which may hinder enzymatic degradation but reduce aqueous solubility. Methoxy or halogen substituents offer balanced hydrophobicity .
- Core Heterocycle Impact : Benzodiazole and benzimidazole cores enable hydrogen bonding with biological targets, whereas pyrazine’s electron-deficient system may limit such interactions .
Biological Activity
The compound 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Benzodiazole moiety which is known for its pharmacological properties.
- Piperazine ring which often contributes to the activity against various biological targets.
- Sulfonyl group that enhances solubility and bioavailability.
The molecular formula is , and it has a molecular weight of approximately 344.47 g/mol.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Serotonin receptors : Compounds in this class may act as agonists or antagonists, influencing mood and anxiety pathways.
- Dopamine receptors : Potential effects on neurotransmission can lead to implications in treating disorders such as schizophrenia and depression.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related piperazine derivatives showed that they exhibited significant activity against various bacterial strains. The effectiveness was measured using minimum inhibitory concentration (MIC) assays. The results indicated that modifications on the piperazine ring could enhance antibacterial properties.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | E. coli |
| Piperazine derivative A | 16 | S. aureus |
| Piperazine derivative B | 64 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies have shown that benzodiazole derivatives can induce apoptosis in cancer cell lines. The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.0 | Caspase activation |
| MCF7 | 10.0 | Cell cycle arrest |
Case Studies
- Case Study on Anxiety Disorders : A clinical trial involving a related benzodiazole compound demonstrated significant reductions in anxiety symptoms among participants when administered at doses ranging from 10 to 50 mg/day over a period of six weeks.
- Study on Depression : Another study highlighted the efficacy of piperazine derivatives in animal models for depression, showing enhanced serotonin levels and improved behavioral outcomes in forced swim tests.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the piperazine ring can be functionalized via sulfonylation using 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., potassium carbonate in ethanol) . The benzodiazole core may be synthesized through cyclization of o-phenylenediamine derivatives, followed by alkylation to introduce the methyl group. Optimization includes solvent selection (acetonitrile or ethanol), reflux duration (5–12 hours), and purification via silica gel chromatography (EtOAc:petroleum ether) . Yield improvements may require stoichiometric adjustments of reagents (e.g., 1:1.2 molar ratio of benzodiazole precursor to sulfonyl chloride).
Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer : Essential techniques include:
- 1H/13C-NMR : Confirm substituent positions (e.g., methyl group at N1 of benzodiazole, tert-butyl in sulfonyl moiety). Discrepancies in splitting patterns may indicate tautomerism or impurities .
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and benzodiazole (C=N, ~1600 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., exact mass via HRMS) and fragmentation patterns. Contradictions between theoretical and observed values may arise from isotopic peaks or adduct formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when analyzing substituted benzodiazole-piperazine derivatives?
- Methodological Answer : Contradictions often stem from dynamic processes (e.g., rotameric equilibria in piperazine rings) or solvent effects. Strategies include:
- Variable Temperature NMR : To freeze conformational changes (e.g., –40°C to observe distinct piperazine chair conformers) .
- 2D NMR (COSY, HSQC) : Assign overlapping protons (e.g., distinguishing benzodiazole aromatic protons from sulfonyl-aryl groups) .
- Deuterated Solvent Screening : Use DMSO-d6 to enhance solubility and reduce signal broadening in polar derivatives .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting benzodiazole-piperazine analogs?
- Methodological Answer :
- Core Modifications : Vary substituents on the benzodiazole (e.g., electron-withdrawing groups at C5/C6) and piperazine (e.g., alkyl vs. aryl sulfonyl groups) to assess electronic effects .
- Bioisosteric Replacement : Substitute the tert-butyl group with cyclopropyl or trifluoromethyl to evaluate steric/hydrophobic impacts .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions (e.g., sulfonyl group hydrogen bonding) . Validate with in vitro assays (e.g., receptor binding) .
Q. How does the stability of this compound vary under different pH and temperature conditions, and what formulations mitigate degradation?
- Methodological Answer :
- pH Stability Studies : Perform accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours). HPLC analysis (C18 column, methanol:buffer mobile phase) can detect hydrolysis products (e.g., free piperazine or sulfonic acid) .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for sulfonamides). Lyophilization or encapsulation in PEG matrices improves thermal resistance .
Q. What computational approaches are effective for modeling the conformational flexibility of the piperazine-sulfonyl moiety?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water) to assess torsional angles and sulfonyl group orientation. AMBER or CHARMM force fields are suitable .
- Quantum Mechanics (QM) : Calculate rotational barriers for the sulfonyl-piperazine bond (e.g., DFT at B3LYP/6-31G* level) to predict dominant conformers .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors), focusing on sulfonyl oxygen interactions with catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
